Prazobind

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

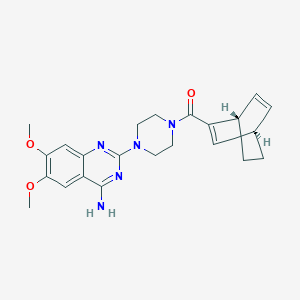

Prazobind is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an alpha-1 adrenoceptor antagonist, which makes it valuable in the treatment of conditions such as hypertension and benign prostatic hyperplasia.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prazobind involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 3,4-dimethoxyaniline, undergoes nitration to form 3,4-dimethoxynitrobenzene.

Reduction: The nitro group is reduced to an amine, yielding 3,4-dimethoxyaniline.

Cyclization: The amine reacts with cyanamide and triphosgene to form 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Substitution: The quinazoline derivative is then reacted with piperazine to form the intermediate [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone.

Final Coupling: The intermediate undergoes a coupling reaction with bicyclo[2.2.2]octa-2,5-dienylmethanone to yield the final product

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to enhance yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Prazobind undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, particularly at the chloro substituent

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or tetrahydrofuran.

Substitution: Piperazine in the presence of a base like potassium carbonate

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, Prazobind is studied for its interactions with various biological targets, including enzymes and receptors. It is particularly noted for its role as an alpha-1 adrenoceptor antagonist .

Medicine

Medically, this compound is investigated for its potential therapeutic effects in treating hypertension and benign prostatic hyperplasia. Its ability to selectively bind to alpha-1 adrenoceptors makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .

Wirkmechanismus

The mechanism of action of Prazobind involves its binding to alpha-1 adrenoceptors. By antagonizing these receptors, the compound inhibits the vasoconstrictive action of catecholamines, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is particularly beneficial in the treatment of hypertension .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Doxazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension and benign prostatic hyperplasia.

Terazosin: Similar in structure and function, used for the same medical conditions.

Prazosin: Also an alpha-1 adrenoceptor antagonist with similar therapeutic applications.

Uniqueness

What sets Prazobind apart is its unique bicyclo[2.2.2]octa-2,5-dienylmethanone moiety, which may confer additional pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Prazobind, a compound derived from the class of alpha-1 adrenergic receptor antagonists, has garnered attention for its multifaceted biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Overview of this compound

This compound is designed to combine alpha(1)-adrenoreceptor blocking properties with antioxidant effects. The compound has been synthesized and evaluated for its potential therapeutic applications, particularly in managing conditions associated with oxidative stress and cancer proliferation.

This compound exhibits its biological activity primarily through:

- Alpha-1 Adrenergic Receptor Antagonism : By blocking these receptors, this compound can modulate vascular tone and blood pressure, making it relevant in cardiovascular therapies.

- Antioxidant Properties : this compound has shown significant capacity to inhibit intracellular oxidative stress, which is crucial in preventing cellular damage and promoting cell survival.

- Antiproliferative Effects : The compound has demonstrated potent antiproliferative activity in prostate cancer cells, indicating its potential role in cancer therapy.

Binding and Functional Assays

In a study conducted to evaluate the biological activity of several synthesized compounds including this compound, it was found that:

- All tested compounds were effective alpha(1)-adrenoreceptor antagonists.

- Compounds 2 and 5 exhibited significant inhibition of intracellular oxidative stress.

- Compounds 3-5 showed notable antiproliferative activity against lymph node carcinoma of prostate cells .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound by measuring its effects on reactive oxygen species (ROS) levels in cultured cells. Results indicated that this compound significantly reduced ROS levels, suggesting its potential utility in conditions characterized by oxidative stress.

Case Study 2: Cancer Proliferation Inhibition

In vitro experiments demonstrated that this compound effectively inhibited the proliferation of prostate cancer cells. The mechanism involved the downregulation of proliferative signaling pathways, leading to increased apoptosis in cancerous cells. This finding aligns with the compound's design to target both adrenergic receptors and oxidative stress pathways.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(1S,4R)-2-bicyclo[2.2.2]octa-2,5-dienyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXRJJCMLRPJOF-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=C[C@@H]5CC[C@H]4C=C5)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.